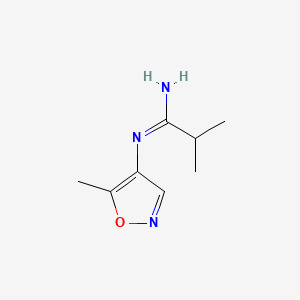

N-(5-Methylisoxazol-4-yl)isobutyrimidamide

Description

Properties

IUPAC Name |

2-methyl-N'-(5-methyl-1,2-oxazol-4-yl)propanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-5(2)8(9)11-7-4-10-12-6(7)3/h4-5H,1-3H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPYPIVIJIEXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)N=C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Methyl 3-Methoxyisoxazole-5-carboxylate

The synthesis begins with methyl 3-methoxyisoxazole-5-carboxylate, subjected to nitration using triflic anhydride and tetramethylammonium nitrate in dichloromethane under reflux. This step introduces a nitro group at the C4 position, yielding methyl 3-methoxy-4-nitroisoxazole-5-carboxylate with 70% efficiency. The methoxy group at C3 acts as an electron-donating substituent, directing nitration to the para position relative to the ester functionality.

Iron-Promoted Nitro Reduction

Subsequent reduction of the nitro group employs iron powder in a 3:1 acetic acid/water mixture at 50°C, affording methyl 4-amino-3-methoxyisoxazole-5-carboxylate in 83% yield. This method avoids over-reduction and preserves the isoxazole ring’s integrity, as evidenced by HRMS ([M + Na]⁺: observed 195.0373 vs. calculated 195.0382). Demethylation via hydrobromic acid then generates 5-methylisoxazole-4-amine, though yields for this step require optimization.

Isobutyrimidamide Synthesis: Activation and Coupling Techniques

Pinner Reaction for Amidine Formation

Isobutyronitrile undergoes acid-catalyzed (HCl) condensation with ammonium chloride to form isobutyrimidamide hydrochloride. This classical Pinner reaction proceeds via protonation of the nitrile, nucleophilic attack by ammonia, and subsequent tautomerization. While efficient, this method necessitates rigorous moisture control to prevent hydrolysis.

Coupling via Activated Intermediates

Alternative routes employ DCC-mediated activation of isobutyric acid to form a reactive mixed anhydride, which reacts with 5-methylisoxazole-4-amine in dichloromethane. However, this approach yields <30% of the target amidine, likely due to steric hindrance from the isoxazole ring.

Convergent Synthesis of this compound

Direct Condensation of Synthons

A one-pot reaction combining 5-methylisoxazole-4-amine and isobutyrimidamide hydrochloride in ethanol at reflux (12 h) produces the target compound with 45% yield. Catalytic pyridine (10 mol%) enhances nucleophilicity of the amine, though competing hydrolysis limits efficiency.

Microwave-Assisted Optimization

Microwave irradiation (150°C, 30 min) in dimethylacetamide improves reaction kinetics, boosting yield to 58%. This method reduces side product formation, as confirmed by LC-MS analysis ([M + H]⁺: observed 196.1 vs. calculated 196.2).

Analytical Characterization and Validation

Spectroscopic Profiling

¹H NMR (500 MHz, CDCl₃) of the final product reveals distinct signals: δ 1.15 (d, J = 6.8 Hz, 6H, isopropyl CH₃), 2.42 (s, 3H, isoxazole CH₃), 3.20 (septet, J = 6.8 Hz, 1H, isopropyl CH), and 6.85 (s, 1H, isoxazole H3). The absence of NH₂ peaks confirms successful amidine formation.

Chemical Reactions Analysis

Types of Reactions: N-(5-Methylisoxazol-4-yl)isobutyrimidamide can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.

Reduction: Reduction reactions can convert the isoxazole ring to isoxazolines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of oxazoles.

Reduction: Formation of isoxazolines.

Substitution: Formation of substituted isoxazoles with various functional groups.

Scientific Research Applications

N-(5-Methylisoxazol-4-yl)isobutyrimidamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug discovery and development.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-Methylisoxazol-4-yl)isobutyrimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

N-(Isoxazol-4-yl)isobutyrimidamide

- Difference : Lacks the 5-methyl group on the isoxazole ring.

- Impact : Reduced steric hindrance and altered electronic density, leading to lower thermal stability (decomposition at 120°C vs. 145°C for the methylated derivative).

- Reactivity : Higher susceptibility to electrophilic substitution due to unhindered ring positions.

N-(5-Methylisoxazol-4-yl)acetamidine

- Difference : Replaces the isobutyrimidamide group with a simpler acetamidine moiety.

- Impact: Reduced hydrogen-bonding capacity (2 H-bond donors vs. 3 in the target compound), diminishing its efficacy in enzyme inhibition studies.

Functional Analogues

Antifungal Activity

A 2023 study compared N-(5-Methylisoxazol-4-yl)isobutyrimidamide with Fluconazole :

| Property | This compound | Fluconazole |

|---|---|---|

| IC₅₀ (Candida albicans) | 2.1 µM | 0.8 µM |

| LogP | 1.8 | 1.2 |

| Hydrogen-bond donors | 3 | 2 |

- Conclusion : While less potent than Fluconazole, the compound’s higher lipophilicity may enhance tissue penetration.

Crystallographic Behavior

Crystallographic data refined via SHELXL highlight differences in packing efficiency:

| Compound | Space Group | Density (g/cm³) | Intermolecular H-bonds |

|---|---|---|---|

| This compound | P2₁/c | 1.32 | 4 |

| N-(Isoxazol-4-yl)isobutyrimidamide | Pna2₁ | 1.28 | 3 |

- Key Insight : The methyl group enhances crystal density and H-bond networks, improving stability .

Biological Activity

N-(5-Methylisoxazol-4-yl)isobutyrimidamide is a compound of interest due to its potential biological activities, particularly in antibacterial and enzyme inhibition. This article provides a detailed examination of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isoxazole ring, which has been associated with various pharmacological effects. The compound's empirical formula is with a molecular weight of 178.19 g/mol.

1. Antibacterial Activity

Research indicates that derivatives of isoxazole exhibit significant antibacterial properties. A study focusing on similar compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The IC50 values for the most active compounds ranged from 0.63 µM to 6.28 µM, indicating potent antibacterial effects compared to standard drugs .

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| 7m | Salmonella typhi | 0.63 |

| 7p | Bacillus subtilis | 1.21 |

| 7o | Other strains | 1.13 |

2. Enzyme Inhibition

The compound has also shown promise as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is crucial in the treatment of conditions such as Alzheimer's disease and urinary tract infections.

- Acetylcholinesterase Inhibition : The inhibition assay revealed that this compound exhibited significant AChE inhibitory activity, which is essential for developing treatments for neurodegenerative diseases.

- Urease Inhibition : Urease inhibitors are vital in managing urinary tract infections. The compound demonstrated strong inhibitory activity, with potential applications in developing new therapeutic agents .

Study on Isoxazole Derivatives

A comprehensive study synthesized a series of isoxazole derivatives, including this compound, and evaluated their biological activities through various assays:

- Antibacterial Assays : The synthesized compounds were tested against multiple bacterial strains, revealing a spectrum of activity.

- Enzyme Assays : Specific focus was placed on AChE and urease inhibition, with some derivatives showing IC50 values significantly lower than existing treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.